dehydroandrographolide succinate biological activity
dehydroandrographolide succinate biological activity
An In-depth Technical Guide on the Biological Activity of Dehydroandrographolide Succinate
Introduction
Dehydroandrographolide succinate (DAS), a derivative of dehydroandrographolide, is a prominent bioactive compound extracted from Andrographis paniculata.[1] This plant, often referred to as a "natural antibiotic," has a long history in traditional Chinese medicine for its heat-clearing, detoxifying, and anti-inflammatory properties.[1] DAS is synthesized to improve the poor solubility and bioavailability of its parent compound, dehydroandrographolide.[1] Clinically, various formulations, including Potassium Dehydroandrographolide Succinate (PDS) and Potassium Sodium Dehydroandrographolide Succinate, are widely used, particularly in China and other Asian countries, for the treatment of viral pneumonia, upper respiratory tract infections, and other inflammatory conditions.[1][2][3] This guide provides a comprehensive overview of the biological activities of DAS, its mechanisms of action, quantitative pharmacological data, and key experimental protocols for researchers and drug development professionals.
Pharmacological Activities
Dehydroandrographolide succinate exhibits a broad spectrum of pharmacological effects, including antiviral, anti-inflammatory, antithrombotic, and potential anticancer properties.
Antiviral Activity
DAS has demonstrated significant efficacy against various viruses. A notable example is its potent inhibitory effect on the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen causing substantial economic losses in the swine industry.[4][5] Studies have shown that its potassium salt (PDS) significantly inhibits the replication of multiple PRRSV strains in a dose-dependent manner in both Marc-145 cells and primary porcine alveolar macrophages (PAMs).[4][5] The antiviral mechanism is multifaceted, involving the inhibition of PRRSV-induced NF-κB activation, reduction of oxidative stress, and, uniquely for PDS, direct interaction with viral particles to inactivate them.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of DAS are well-documented and are central to its therapeutic use. The primary mechanism involves the modulation of key inflammatory pathways. DAS effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][6] By suppressing NF-κB, DAS reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4] Further research indicates that DAS can suppress inflammation by blocking the interaction between lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4).[7] Additionally, it has been shown to alleviate rheumatoid arthritis by inhibiting neutrophil activation via the Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3).[8]
Antithrombotic Activity
Recent studies have revealed the potential of DAS as an antithrombotic agent. It has been shown to significantly inhibit platelet aggregation in a dose-dependent manner.[9][10] The mechanism behind this effect involves the reduction of thromboxane B2 (TXB2) levels, a stable metabolite of the potent platelet aggregator thromboxane A2.[9][10] Furthermore, DAS demonstrates anticoagulant properties by enhancing the activity of antithrombin III (AT-III), a key inhibitor of coagulation cascade enzymes.[9] Unlike aspirin, which can cause gastric mucosal hemorrhage, DAS has shown a protective effect on the gastric mucosa in animal models, suggesting a better safety profile for antithrombotic applications.[9]
Anticancer Activity
While most research on anticancer effects has focused on the parent compounds, andrographolide and dehydroandrographolide, the findings suggest potential for DAS. Dehydroandrographolide has been shown to inhibit the proliferation, migration, and invasion of colon and oral cancer cells.[1][11] The underlying mechanisms involve the induction of cell cycle arrest and the modulation of NF-κB, AP-1, and SP-1 signaling pathways.[11] Andrographolide, a related compound, also inhibits cancer cell proliferation and induces apoptosis by modulating pathways such as PI3K/Akt and NF-κB.[12][13][14] Given that DAS is a derivative designed for better clinical applicability, exploring its specific anticancer activities is a promising area for future research.
Mechanism of Action & Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
A primary mechanism underpinning the antiviral and anti-inflammatory effects of DAS is the potent inhibition of the NF-κB pathway.[4] In response to stimuli like viral infections (e.g., PRRSV) or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory cytokines.[4][15] DAS intervenes by inhibiting both the degradation of IκBα and the nuclear translocation of the p65 subunit, thereby blocking the downstream inflammatory cascade.[4]
References
- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dehydroandrographolide succinate potassium sodium salt | TargetMol [targetmol.com]
- 4. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydroandrographolide succinate | 786593-06-4 | FD145224 [biosynth.com]
- 7. Anti-Inflammatory Activity of Dehydroandrographolide by TLR4/NF-κB Signaling Pathway Inhibition in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroandrographolide alleviates rheumatoid arthritis by inhibiting neutrophil activation via LMIR3 in collagen induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antithrombosis effect of dehydroandrographolide succinate: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of PI3K/Akt signaling mediates proliferation inhibition and G2/M phase arrest induced by andrographolide in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
